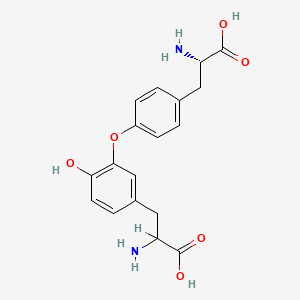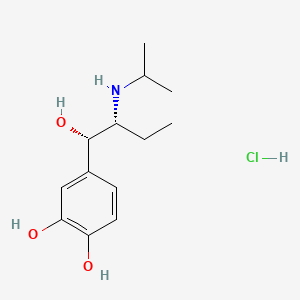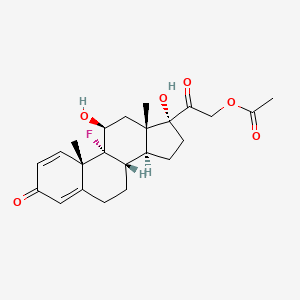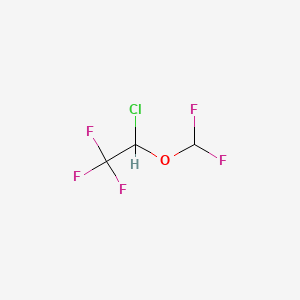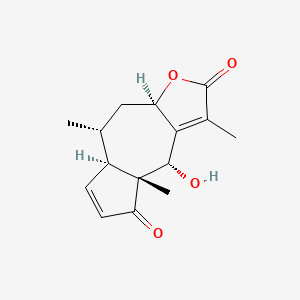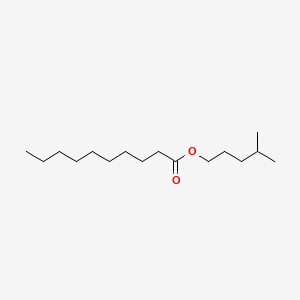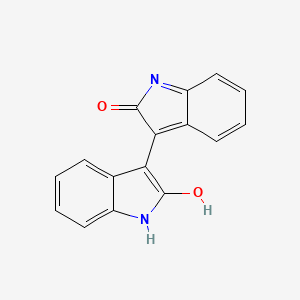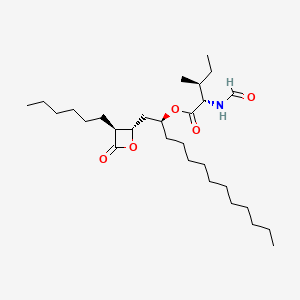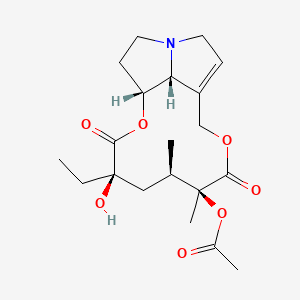
Péptido quimiotáctico F
Descripción general
Descripción
“N-Formyl-nle-leu-phe-nle-tyr-lys” is a potent chemoattractant for human neutrophils . It has been found to have full biological activity, as judged by its ability to elicit superoxide anion production by human PMNL at nanomolar concentrations .
Synthesis Analysis
The synthesis of “N-Formyl-nle-leu-phe-nle-tyr-lys” has been studied using fluorescence flow cytometry . The internalization process of the fluorescent ligand was monitored by the accessibility of the receptor-bound fluorescent ligand to quenching following a change .Molecular Structure Analysis
The molecular structure of “N-Formyl-nle-leu-phe-nle-tyr-lys” has been analyzed using cytometric and fluorimetric analyses . The interaction of a fluoresceinated N-formyl hexapeptide with its receptors on human neutrophils has been presented .Chemical Reactions Analysis
The chemical reactions of “N-Formyl-nle-leu-phe-nle-tyr-lys” have been studied in the context of its interaction with its receptors on human neutrophils . A dose-response curve for inhibition of covalent cross-linking of the formyl peptide derivatives by unlabeled “N-Formyl-nle-leu-phe-nle-tyr-lys” correlated closely with a dose-response curve for inhibition of binding of the same formyl peptide derivatives to the receptor .Physical And Chemical Properties Analysis
“N-Formyl-nle-leu-phe-nle-tyr-lys” has the empirical formula C43H65N7O9 and a molecular weight of 824.02 . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Mediación de respuestas de defensa del huésped e inflamatorias
Los receptores de péptidos formil (FPR) son receptores acoplados a proteínas G que transducen señales quimiotácticas en los fagocitos y median la defensa del huésped, así como las respuestas inflamatorias, incluida la adhesión celular, la migración dirigida, la liberación de gránulos y la producción de superóxido .
Papel en la homeostasis de las funciones de los órganos
En los últimos años, la distribución celular y las funciones biológicas de los FPR se han expandido para incluir funciones adicionales en la homeostasis de las funciones de los órganos .
Actuando como receptores de reconocimiento de patrones
Los FPR reconocen péptidos que contienen metionina N-formilada, como los producidos en bacterias y mitocondrias, actuando como receptores de reconocimiento de patrones .
Reconocimiento de péptidos quimiotácticos derivados de bacterias
El modelo de crio-ME del FPR1 unido al agonista proporciona una base estructural para el reconocimiento de péptidos quimiotácticos derivados de bacterias . Esto tiene aplicaciones potenciales en el desarrollo de agentes dirigidos a FPR1 .
Detección de patrones moleculares asociados a patógenos
El receptor de péptidos formil 1 (FPR1) es el principal responsable de la detección de péptidos cortos que contienen metionina N-formilada (fMet) que son característicos de la síntesis de proteínas en bacterias y mitocondrias .
Papel en la migración y activación de los fagocitos
El FPR1 es fundamental para la migración y activación de los fagocitos en la infección bacteriana, la lesión tisular y la inflamación .
Mecanismo De Acción
Target of Action
The primary target of the F-chemotactic peptide, also known as For-Nle-Leu-Phe-Nle-Tyr-Lys-OH or N-Formyl-nle-leu-phe-nle-tyr-lys, is the actin in neutrophils . Actin is a protein that forms microfilaments, which are part of the cell’s cytoskeleton. The F-chemotactic peptide induces actin assembly in neutrophils, leading to changes in the cell’s shape and movement .
Mode of Action
The F-chemotactic peptide interacts with its target, the actin in neutrophils, by inducing actin polymerization . This process involves the joining of actin monomers to form a polymer chain, which leads to an increase in F-actin content. This increase correlates with an increase in the rate of cellular locomotion . The rate of actin polymerization is the same for different concentrations of the F-chemotactic peptide, and this process can be inhibited by cytochalasin D .
Biochemical Pathways
The F-chemotactic peptide affects the actin polymerization pathway in neutrophils . This pathway is crucial for cell movement and shape changes. After the peptide stimulates the cells, there is a rapid actin polymerization that is maximal at 45 seconds. Subsequently, the F-actin depolymerizes to an intermediate F-actin content 5-10 minutes after stimulation .
Pharmacokinetics
The pharmacokinetics of therapeutic peptides like the F-chemotactic peptide involve processes affecting drug absorption, distribution, metabolism, and excretion . These properties impact the bioavailability of the peptide, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The action of the F-chemotactic peptide results in changes in the F-actin content, distribution, and cell shape . After stimulation, there is a rapid increase in F-actin content, which correlates with an increase in the rate of cellular locomotion . The cells are rounded and F-actin is diffusely distributed 45 seconds after stimulation. Ten minutes after stimulation, the cell is polarized and F-actin is focally distributed .
Action Environment
The action, efficacy, and stability of the F-chemotactic peptide can be influenced by various environmental factors. For instance, the rate of actin polymerization and depolymerization, as well as the maximum and steady-state F-actin content, are dose-dependent This means that the concentration of the F-chemotactic peptide in the environment can affect its action on the target cells
Safety and Hazards
No special measures are required for handling “N-Formyl-nle-leu-phe-nle-tyr-lys”. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. The product generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. If symptoms persist after swallowing, a doctor should be consulted .
Direcciones Futuras
The future directions of “N-Formyl-nle-leu-phe-nle-tyr-lys” research could involve further exploration of its interaction with its receptors on nonmyeloid cells, including human endothelial cells, vascular smooth muscle cells, and bronchial cells . Additionally, more research could be conducted on its potential applications in the medical field, given its full biological activity and potent chemoattractant properties .
Análisis Bioquímico
Biochemical Properties
The F-chemotactic peptide is known to interact with various enzymes, proteins, and other biomolecules. It is recognized by the formyl peptide receptor 1 (FPR1), which is primarily responsible for the detection of short peptides bearing N-formylated methionine (fMet) that are characteristic of protein synthesis . The interaction of the F-chemotactic peptide with these receptors triggers a series of biochemical reactions, leading to the activation of the immune response .
Cellular Effects
The F-chemotactic peptide has significant effects on various types of cells and cellular processes. It is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate the migration of neutrophils, a type of white blood cell, towards sites of inflammation .
Molecular Mechanism
The F-chemotactic peptide exerts its effects at the molecular level through several mechanisms. It binds to specific G protein-coupled receptors on these cells, thereby directing the inflammatory response to sites of bacterial invasion . This binding interaction triggers a cascade of intracellular events, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the F-chemotactic peptide change over time. Studies have shown that the peptide induces a rapid actin polymerization in neutrophils, which is maximal at 45 seconds after stimulation. Subsequently, the F-actin depolymerizes to an intermediate F-actin content 5-10 minutes after stimulation .
Dosage Effects in Animal Models
The effects of the F-chemotactic peptide vary with different dosages in animal models. While specific studies on the F-chemotactic peptide are limited, it is generally observed that the effects of such peptides can exhibit threshold effects and may lead to toxic or adverse effects at high doses .
Transport and Distribution
It is known that peptides can interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
It is known that peptides can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N7O9/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59)/t32-,33-,34-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMLMTGOWVWIRV-DUGSHLAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992602 | |
| Record name | N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
824.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71901-21-8 | |
| Record name | F-Chemotactic peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071901218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




